molecular formula C15H18NO4- B12362527 (3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate

(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate

Cat. No.: B12362527
M. Wt: 276.31 g/mol
InChI Key: HFPVZPNLMJDJFB-GFCCVEGCSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate" is a chiral isoquinoline derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group at the 2-position and a carboxylate ester at the 3-position of the partially saturated isoquinoline scaffold. The Boc group enhances lipophilicity and stability under basic conditions, while the carboxylate ester may influence bioavailability and metabolic pathways. This structure is distinct from other isoquinoline derivatives, such as those with hydroxyl or dimethyl substituents (e.g., 7,8-dihydroxy-1,1-dimethyl-3,4-dihydro-2H-isoquinoline-3-carboxylic acid, molecular weight 237.255) .

Properties

Molecular Formula

C15H18NO4-

Molecular Weight

276.31 g/mol

IUPAC Name

(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/p-1/t12-/m1/s1

InChI Key

HFPVZPNLMJDJFB-GFCCVEGCSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@@H]1C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)[O-]

Origin of Product

United States

Preparation Methods

Chiral Resolution

Racemic mixtures of tetrahydroisoquinoline-3-carboxylates are separated using chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. For instance, (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is resolved via crystallization with (1S)-camphorsulfonic acid.

Asymmetric Hydrogenation

Enantioselective reduction of 1,2-dihydroisoquinolines using Rh or Ir catalysts with chiral ligands (e.g., BINAP) affords (3R)-products. A patent example describes hydrogenating 7-bromo-2-Boc-1,2-dihydroisoquinoline-3-carboxylic acid under 50 psi H₂ with Rh-(R)-BINAP, achieving 98% ee.

Carboxylation and Esterification Strategies

Carbonylation Reactions

Palladium-mediated carbonylation is critical for introducing the carboxylate moiety. A representative protocol:

  • Substrate : 3,4-Dibromoisoquinoline
  • Catalyst : Co₂(CO)₈
  • Conditions : 100°C, 15 atm CO, 3 hours
  • Product : Dimethyl 3,4-isoquinolinedicarboxylate (78% yield)

Esterification

Carboxylic acids are esterified using alkyl halides (e.g., methyl iodide) in polar aprotic solvents. For example, DMF with K₂CO₃ facilitates methylation of 2-Boc-tetrahydroisoquinoline-7-carboxylic acid.

Purification and Analytical Validation

Purification :

  • Column Chromatography : Silica gel with EtOAc/hexane gradients.
  • Recrystallization : Anisole or ethyl acetate/hexane mixtures.

Analytical Methods :

  • NMR : Key signals for Boc group: δ 1.46 (s, 9H, C(CH₃)₃).
  • HPLC : Chiral columns (e.g., Chiralcel OD-H) confirm enantiopurity.
  • MS : Molecular ion peaks (e.g., m/z 356.21 for C₁₅H₁₈BrNO₄).

Comparative Data Table: Selected Synthesis Routes

Method Starting Material Key Reagents/Conditions Yield Stereochemical Outcome Source
Carbonylation 6-Bromoisoquinoline Pd(Ac)₂, PPh₃, CO (3 bar), DMF/MeOH 78% Racemic
Asymmetric Hydrogenation 1,2-Dihydroisoquinoline Rh-(R)-BINAP, H₂ (50 psi) 92% 98% ee (3R)
BBDI Protection Amine hydrochloride BBDI, 1,2-dimethoxyethane 95% Retained configuration
Esterification Tetrahydroisoquinoline acid Methyl iodide, K₂CO₃, DMF 95.5% N/A

Challenges and Optimization Opportunities

  • Stereochemical Drift : High-temperature steps may racemize the C3 center. Using low-temperature hydrogenation (e.g., -5°C) mitigates this.
  • Boc Group Stability : Acidic conditions during decarboxylation necessitate Boc protection post-carboxylation.
  • Catalyst Cost : Pd and Rh catalysts are expensive. Recent studies suggest Fe-based catalysts as alternatives.

Chemical Reactions Analysis

Types of Reactions

Boc-D-Tic-oOH undergoes several types of chemical reactions, including:

    Deprotection: Removal of the Boc group under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution: Reaction with nucleophiles to form substituted tetrahydroisoquinoline derivatives.

    Oxidation and Reduction: Although less common, Boc-D-Tic-oOH can undergo oxidation and reduction reactions to modify the tetrahydroisoquinoline ring.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include deprotected tetrahydroisoquinoline, substituted tetrahydroisoquinoline derivatives, and oxidized or reduced forms of the compound.

Scientific Research Applications

The compound (3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate is a derivative of isoquinoline that has garnered interest in various scientific research applications. This article will explore its potential uses, focusing on its biological activity, synthetic applications, and implications in medicinal chemistry.

Properties

  • Molecular Formula : C14H17NO4
  • Molecular Weight : 263.29 g/mol
  • CAS Number : [not specified in search results]

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of isoquinoline derivatives. For instance, compounds similar to (3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. Research indicates that modifications in the isoquinoline structure can enhance cytotoxicity against tumor cells while minimizing toxicity to normal cells .

Neuroprotective Effects

Isoquinoline derivatives are also being investigated for their neuroprotective effects. Studies suggest that these compounds may help mitigate neurodegenerative diseases by inhibiting oxidative stress and promoting neuronal survival . The specific compound may exhibit similar properties, warranting further investigation into its mechanisms of action.

Antimicrobial Properties

There is emerging evidence that isoquinoline derivatives possess antimicrobial activity. They have been shown to inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The structural modifications present in (3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate could enhance its antimicrobial potency .

Building Block for Drug Development

The compound serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals. Its unique structure allows chemists to modify it further to create derivatives with enhanced biological activity or improved pharmacokinetic properties. This adaptability makes it a valuable asset in medicinal chemistry .

Chiral Synthesis

The chiral nature of the compound opens avenues for asymmetric synthesis methodologies. Researchers are exploring its use as a chiral auxiliary in synthesizing other biologically active compounds, which is crucial for producing enantiomerically pure substances necessary for therapeutic applications .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored various isoquinoline derivatives' effects on cancer cell lines. The findings indicated that compounds with similar structural motifs to (3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate exhibited significant inhibition of cell growth and induced apoptosis through mitochondrial pathways .

Case Study 2: Neuroprotection

In a recent investigation published in Neuroscience Letters, researchers examined the neuroprotective effects of isoquinoline derivatives on neuronal cell cultures exposed to oxidative stress. Results demonstrated that certain derivatives could significantly reduce cell death and improve cell viability, suggesting potential therapeutic applications for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of Boc-D-Tic-oOH primarily involves the protection and deprotection of amino groups. The Boc group is added to the amino group through nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. The protected amino group can then undergo various chemical transformations without interference. Deprotection occurs under acidic conditions, where the Boc group is cleaved, releasing carbon dioxide and tert-butyl cation .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The Boc-protected target compound differs from structurally related isoquinoline derivatives in substituent type, molecular weight, and physicochemical properties. Key comparisons include:

Table 1: Comparative Analysis of Isoquinoline Derivatives
Compound Name Molecular Weight Substituents Key Properties
Target Compound ~306.33* Boc group, carboxylate ester Lipophilic, acid-labile Boc group
7,8-dihydroxy-1,1-dimethyl-3,4-dihydro-2H-isoquinoline-3-carboxylic acid 237.255 Dihydroxy, dimethyl Polar, acidic, potential hydrogen bonding
5-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-2-(3-methylbut-3-enyl)benzene-1,3-diol 312.365 Ethenyl, diol, prenyl group Conjugated system, higher molecular weight
Methyl (3R,4S)-3-hydroxyoxane-4-carboxylate Not provided Hydroxyoxane, methyl ester Versatile ester applications in pharma

*Estimated based on structural analogy to and .

Functional Group Impact

  • Carboxylate Ester : Unlike free carboxylic acids (e.g., 7,8-dihydroxy-1,1-dimethyl derivative), the ester group may act as a prodrug moiety, enhancing metabolic stability or absorption .
  • Chirality : The (3R) configuration distinguishes it from stereoisomers, which could influence binding affinity in biological systems .

Biological Activity

(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate, commonly referred to as Boc-D-Tic-oOH, is a derivative of tetrahydroisoquinoline. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in peptide synthesis. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H18NO4
  • Molecular Weight : 276.31 g/mol
  • IUPAC Name : (3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate
  • Structure : The compound features a tetrahydroisoquinoline core with a tert-butoxycarbonyl (Boc) protecting group, which is significant for its reactivity in organic synthesis.

Pharmacological Effects

  • Antioxidant Activity : Research indicates that tetrahydroisoquinoline derivatives exhibit significant antioxidant properties, which may contribute to their neuroprotective effects. This is particularly relevant in models of neurodegenerative diseases where oxidative stress plays a critical role.
  • Anti-inflammatory Properties : Compounds similar to Boc-D-Tic-oOH have demonstrated the ability to modulate inflammatory responses. Studies have shown that these compounds can inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in conditions characterized by chronic inflammation.
  • Neuroprotective Effects : The neuroprotective potential of isoquinoline derivatives has been documented in various studies. For instance, they may protect neuronal cells from apoptosis induced by oxidative stress and excitotoxicity.

The biological activity of Boc-D-Tic-oOH is primarily attributed to its ability to interact with various molecular targets:

  • Receptor Modulation : The compound may influence neurotransmitter receptors, which could explain its neuroprotective effects.
  • Enzyme Inhibition : It has been suggested that Boc-D-Tic-oOH could inhibit specific enzymes involved in inflammatory pathways, thereby reducing the production of inflammatory mediators.

Study 1: Neuroprotective Effects in Animal Models

A study investigated the neuroprotective effects of Boc-D-Tic-oOH in a mouse model of Parkinson's disease. Mice treated with the compound showed reduced motor deficits and improved survival rates compared to controls. The study highlighted the compound's ability to decrease oxidative stress markers and enhance dopaminergic neuron survival.

Study 2: Anti-inflammatory Activity

In vitro studies demonstrated that Boc-D-Tic-oOH significantly reduced the production of TNF-alpha and IL-6 in activated macrophages. This suggests that the compound may serve as a potential anti-inflammatory agent, providing a basis for further exploration in inflammatory diseases such as rheumatoid arthritis.

Data Tables

PropertyValue
Molecular FormulaC15H18NO4
Molecular Weight276.31 g/mol
Antioxidant ActivitySignificant
Anti-inflammatory ActivityYes
Neuroprotective PotentialYes

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing (3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis typically employs chiral auxiliaries or catalysts. For example, palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates can enhance stereochemical control . Ensure reaction conditions (e.g., temperature, solvent polarity) are optimized to minimize racemization. Post-synthesis, validate enantiomeric purity via chiral HPLC or X-ray crystallography, as demonstrated in related isoquinoline derivatives .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the oxycarbonyl group. Avoid exposure to moisture and light, which can degrade the dihydroisoquinoline core . For handling, use PPE (nitrile gloves, lab coat, safety goggles) and conduct reactions in fume hoods to mitigate inhalation risks .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR can confirm stereochemistry and functional groups. For example, the methine proton (C3-H) in the dihydroisoquinoline ring typically appears as a doublet of doublets (δ 4.5–5.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS provides accurate molecular weight confirmation.
  • X-ray Crystallography : Resolves absolute configuration, as shown in structurally similar compounds .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of the dihydroisoquinoline core in catalytic reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., oxycarbonyl) deactivate the ring toward electrophilic substitution but enhance nucleophilic attack at the C1 position. Computational studies (DFT) can model charge distribution and predict reactive sites . Experimentally, kinetic studies under varying substituents (e.g., methoxy vs. nitro groups) quantify these effects .

Q. What strategies resolve contradictions in catalytic activity data when using this compound in asymmetric synthesis?

  • Methodological Answer :

  • Control Experiments : Test for trace metal impurities (e.g., Pd residues) that may unintentionally catalyze side reactions .
  • Kinetic Profiling : Compare turnover frequencies (TOF) under identical conditions to isolate steric vs. electronic contributions.
  • Cross-Validation : Use multiple characterization methods (e.g., IR, NMR, HPLC) to confirm product identity and rule out byproducts .

Q. Can computational modeling predict the compound’s behavior in biological systems, such as enzyme binding pockets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to targets like monoamine oxidases. Parameterize force fields using experimentally derived LogP and pKa values (e.g., ACD/Labs Percepta ). Validate predictions with in vitro assays measuring IC₅₀ values .

Q. How does the stereochemistry at C3 affect the compound’s pharmacological profile?

  • Methodological Answer : Synthesize both (3R) and (3S) enantiomers and compare their pharmacokinetics (e.g., plasma half-life, metabolic stability) using LC-MS/MS. For example, the (3R) configuration may exhibit higher metabolic resistance due to hindered access to cytochrome P450 active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.